molecular formula C19H18Cl2N2OS B11531212 4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B11531212
M. Wt: 393.3 g/mol
InChI Key: OHJREHSYPDQBNY-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals It is characterized by the presence of a thiazole ring, substituted with dichlorophenyl, methoxyphenyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Substitution Reactions:

    Propyl Group Addition: The propyl group is introduced via alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a thiazole ring.

    (3,4-dichlorophenyl)-(3-methoxyphenyl)methanol: Similar substituents but different core structure.

Uniqueness

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is unique due to its specific combination of substituents and the presence of a thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18Cl2N2OS

Molecular Weight

393.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18Cl2N2OS/c1-3-5-17-18(12-8-9-15(20)16(21)10-12)23-19(25-17)22-13-6-4-7-14(11-13)24-2/h4,6-11H,3,5H2,1-2H3,(H,22,23)

InChI Key

OHJREHSYPDQBNY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC2=CC(=CC=C2)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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